Iprovalicarb

Phytophthora infestans carboxylic acid amide cystospore germination

Systemic CAA fungicide with protective, curative, and eradicative activity against oomycetes. Critically, the G1105S resistance mutation affects iprovalicarb less than dimethomorph or mandipropamid, making it the preferred rotation partner where other CAAs fail. The 9.5–13.5 day half-life and validated 17-day PHI support MRL-compliant export grape production. Combining an LD50 >5000 mg/kg with low earthworm toxicity, iprovalicarb enables safer IPM programs without compromising efficacy.

Molecular Formula C18H28N2O3
Molecular Weight 320.4 g/mol
CAS No. 140923-17-7
Cat. No. B1672162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIprovalicarb
CAS140923-17-7
Synonyms2-methyl-1-(1-(4-methylphenyl)ethylcarbonyl)propylcarbamic acid isopropyl ester
iprovalica
Molecular FormulaC18H28N2O3
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(C)NC(=O)C(C(C)C)NC(=O)OC(C)C
InChIInChI=1S/C18H28N2O3/c1-11(2)16(20-18(22)23-12(3)4)17(21)19-14(6)15-9-7-13(5)8-10-15/h7-12,14,16H,1-6H3,(H,19,21)(H,20,22)/t14?,16-/m0/s1
InChIKeyNWUWYYSKZYIQAE-WMCAAGNKSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Iprovalicarb CAS 140923-17-7: Carboxylic Acid Amide Fungicide for Oomycete Control


Iprovalicarb (CAS 140923-17-7) is a diastereoisomeric mixture belonging to the carboxylic acid amide (CAA) class of fungicides, specifically an amino acid amide carbamate [1]. It acts systemically with protective, curative, and eradicative properties against oomycete pathogens such as Plasmopara viticola and Phytophthora infestans, and is primarily used on potatoes and grape vines .

Why Iprovalicarb Cannot Be Simply Substituted with Other CAA Fungicides


Carboxylic acid amide (CAA) fungicides share a common target site (cellulose synthase) but exhibit significant differences in intrinsic activity, cross-resistance profiles, and field performance. Studies demonstrate that while cross-resistance exists among CAAs, the quantitative impact of resistance mutations varies considerably between compounds, and in vitro potency against key developmental stages differs by orders of magnitude [1]. Therefore, assuming equivalent performance among iprovalicarb, dimethomorph, mandipropamid, or benthiavalicarb without quantitative comparison can lead to suboptimal disease control and accelerated resistance development.

Quantitative Differentiation of Iprovalicarb: Evidence for Scientific Selection


Intrinsic Activity Against P. infestans Cystospore Germination: Iprovalicarb vs. Mandipropamid and Dimethomorph

Iprovalicarb (IPRO) exhibits significantly lower intrinsic activity against cystospore germination of Phytophthora infestans compared to mandipropamid (MPD) and dimethomorph (DMM). The concentration required for inhibition is two orders of magnitude higher than MPD and one order higher than DMM [1].

Phytophthora infestans carboxylic acid amide cystospore germination

Cross-Resistance Profile and Mutant Sensitivity in Plasmopara viticola: Iprovalicarb vs. Other CAAs

In Plasmopara viticola populations carrying the G1105S mutation conferring CAA resistance, iprovalicarb's activity is affected differently than other CAA fungicides. The study notes that the impact of the G1105S mutation on iprovalicarb was less severe than on mandipropamid and dimethomorph, suggesting a differential cross-resistance pattern [1].

Plasmopara viticola CAA resistance G1105S mutation

Mammalian and Ecotoxicological Safety Profile of Iprovalicarb

Iprovalicarb exhibits low acute mammalian toxicity with an oral LD50 in rats exceeding 5000 mg/kg [1]. It is considered non-toxic to earthworms in experimental assessments and has a low risk of bioaccumulation [2].

toxicology ecotoxicology LD50

Field Curative Activity Against Grapevine Downy Mildew: Iprovalicarb-Containing Mixtures

In field trials on grapevines, mixtures containing iprovalicarb (e.g., iprovalicarb + mancozeb) demonstrated partial curative activity when applied within 48 hours after an infection period, comparable to other standard fungicide mixtures tested [1].

grapevine downy mildew curative activity field trial

Dissipation Kinetics and Pre-Harvest Interval (PHI) for Iprovalicarb on Grapes

Iprovalicarb exhibits a half-life of 9.5–13.5 days on grapes, leading to a recommended pre-harvest interval (PHI) of 17 days for formulations containing iprovalicarb 8.4% + copper oxychloride 40.6% WG [1].

dissipation kinetics pre-harvest interval grape residues

Optimal Application Scenarios for Iprovalicarb Based on Quantitative Evidence


Integrated Resistance Management for CAA-Tolerant Pathogen Populations

In regions where Plasmopara viticola populations exhibit reduced sensitivity to mandipropamid or dimethomorph, iprovalicarb may be selected as an alternative CAA component in spray programs due to its differential cross-resistance profile [1]. This application leverages the evidence that the G1105S mutation affects iprovalicarb to a lesser degree, potentially preserving efficacy in specific resistant populations [1].

Late-Season Disease Control with Defined Pre-Harvest Interval (PHI) Planning

For grape producers, the documented half-life of iprovalicarb (9.5–13.5 days) and a validated PHI of 17 days for certain formulations enable precise scheduling of final sprays to ensure residue compliance at harvest [2]. This is particularly valuable in export-oriented viticulture where MRL adherence is critical.

IPM Programs Requiring Low Mammalian and Ecotoxicological Risk

In integrated pest management (IPM) systems that prioritize reduced operator exposure and environmental impact, iprovalicarb's favorable toxicological profile (rat oral LD50 >5000 mg/kg) and low ecotoxicity to earthworms support its selection over more acutely hazardous alternatives [3][4].

Technical Documentation Hub

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